phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative featuring a methoxy-substituted phenyl ring fused with a 2-oxopyrrolidin-1-yl moiety. The compound’s structure includes a carbamate group (-O(CO)NH-) bridging a phenyl ring and a substituted aromatic system.
Properties
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-10-9-13(12-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQCCCHBZIWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs are exemplified by carbamate derivatives with variations in aromatic substituents and heterocyclic systems. Key examples from patent literature include:
Key Observations :
- Pyrrolidinone vs. Triazole: The target’s 2-oxopyrrolidin-1-yl group provides a polar lactam ring, improving aqueous solubility compared to triazole-containing analogs (e.g., Patent Example 1), which are more rigid and lipophilic .
- Methoxy vs. Trifluoromethoxy: The methoxy group in the target compound donates electron density, stabilizing the carbamate group against hydrolysis.
Physicochemical Properties
Hypothetical comparisons based on substituent trends (data illustrative):
| Property | Target Compound | Patent Example 1 | Patent Example 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~342 | ~398 | ~445 |
| logP (Predicted) | 2.1 | 3.8 | 1.9 |
| Water Solubility (mg/mL) | ~15 | ~2 | ~50 |
Analysis :
- The target compound’s pyrrolidinone group reduces logP (lipophilicity) compared to Patent Example 1, aligning with its higher predicted solubility.
- Patent Example 2’s tetrahydropyranyl group mimics carbohydrate moieties, significantly enhancing solubility despite higher molecular weight .
Computational and Analytical Insights
- Structural Analysis : Tools like SHELX are critical for resolving crystallographic data, particularly for confirming the carbamate linkage and lactam conformation .
Biological Activity
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic compound with potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. Its structure features a pyrrolidinone moiety and methoxy-substituted phenyl groups, which may confer unique pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.406 g/mol. The compound's structure includes multiple functional groups that can interact with various biological targets, enhancing its potential therapeutic applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 g/mol |
| Functional Groups | Methoxy, Pyrrolidinone |
This compound primarily targets the sigma-1 receptor , which plays a critical role in regulating calcium ion influx in cells. Binding to this receptor may enhance calcium signaling pathways, influencing cellular functions such as survival and neurotransmitter modulation. This mechanism suggests potential neuroprotective effects and applications in treating neurodegenerative diseases .
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that related derivatives can induce apoptosis in various cancer cell lines, including prostate, colon, and breast cancer cells. The effectiveness is often measured using the IC50 value, indicating the concentration required to inhibit cell growth by 50%.
Case Study: Anticancer Activity
In a study evaluating various derivatives for anticancer activity:
- Compound A : IC50 = 0.67 µM (PC-3 prostate cancer)
- Compound B : IC50 = 0.80 µM (HCT-116 colon cancer)
- Compound C : IC50 = 0.87 µM (ACHN renal cancer)
These findings suggest that this compound may exhibit similar or enhanced efficacy against these cancer types .
Neuroprotective Effects
The compound's interaction with the sigma-1 receptor also points to potential neuroprotective effects . Research has shown that activation of this receptor can lead to improved neuronal survival under stress conditions, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Summary of Biological Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
